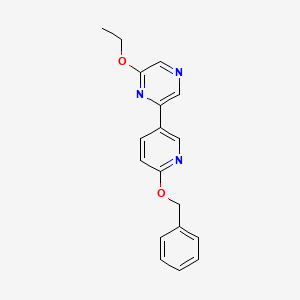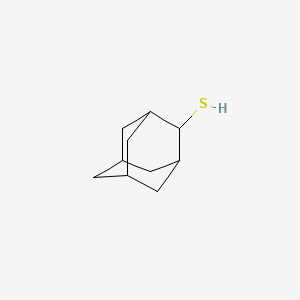
2-(3-Methylthiophen-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . It features a thiophene ring substituted with a methyl group at the 3-position and a butanoic acid chain at the 2-position. This compound is known for its unique blend of reactivity and selectivity, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another method involves the condensation reactions, such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form thiophene derivatives . The Paal–Knorr reaction is also notable, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to produce thiophene derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, impacting biological pathways.
Industry: Its unique reactivity makes it valuable in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can improve cognitive function in conditions like Alzheimer’s disease.
Neurotransmitter Regulation: It also inhibits monoamine oxidase, increasing levels of neurotransmitters such as dopamine and serotonin, which can improve mood and behavior in depression.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylthiophen-3-yl)butanoic acid: Similar in structure but with a different substitution pattern.
Thiophene derivatives: These include various thiophene-based compounds used in medicinal chemistry and material science.
Uniqueness
2-(3-Methylthiophen-2-yl)butanoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-6(2)4-5-12-8/h4-5,7H,3H2,1-2H3,(H,10,11) |
InChI Key |
GLYAZUCVMJUZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CS1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


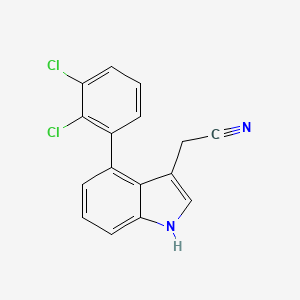
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
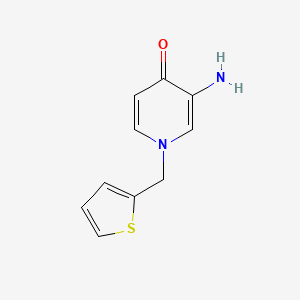
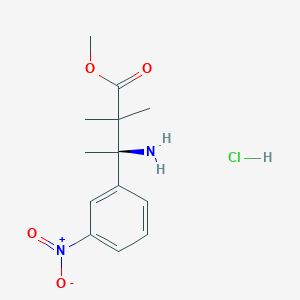
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
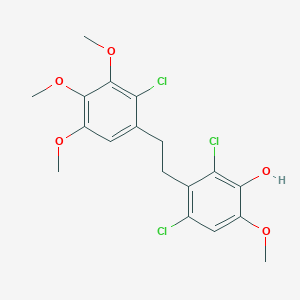
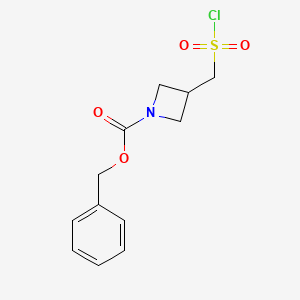
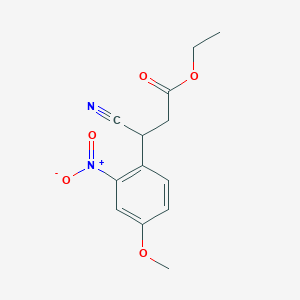
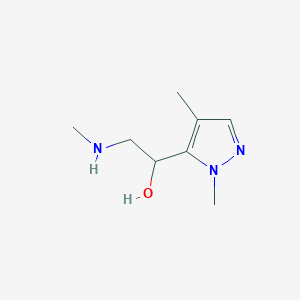
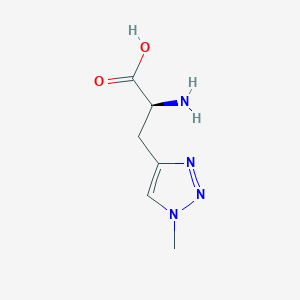
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
